Cas no 856898-03-8 ([1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)-)

[1,1'-Biphenyl]-4-amine, 2-fluoro-4'-(trifluoromethyl)- is a fluorinated biphenyl derivative with a trifluoromethyl substituent at the 4'-position and a fluorine atom at the 2-position of the biphenyl scaffold. This compound is of interest in pharmaceutical and agrochemical research due to its structural features, which can enhance binding affinity and metabolic stability. The presence of fluorine and trifluoromethyl groups contributes to increased lipophilicity and electron-withdrawing effects, potentially improving bioactivity. Its well-defined aromatic framework makes it a valuable intermediate for synthesizing more complex molecules, particularly in the development of small-molecule inhibitors or functional materials. The compound’s purity and stability under standard conditions further support its utility in synthetic applications.
[1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- structure
856898-03-8 structure
Product Name:[1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)-
CAS No:856898-03-8
MF:C13H9F4N
MW:255.210877180099
CID:3171124
PubChem ID:23626295
Update Time:2025-10-28

[1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- Chemical and Physical Properties

Names and Identifiers

    • [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)-
    • 856898-03-8
    • AKOS014773810
    • 2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine
    • A1-39935
    • 2-fluoro-4'-(trifluoromethyl)-4-biphenylamine
    • MFCD18422956
    • 3-fluoro-4-[4-(trifluoromethyl)phenyl]aniline
    • 4-Amino-2-fluoro-4'-(trifluoromethyl)biphenyl
    • SCHEMBL3901293
    • Inchi: 1S/C13H9F4N/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7H,18H2
    • InChI Key: GSZDNLZWLBDIFN-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1C=CC(C(F)(F)F)=CC=1)N

Computed Properties

  • Exact Mass: 255.06711194Da
  • Monoisotopic Mass: 255.06711194Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 1
  • Complexity: 271
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 26Ų

[1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
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856898-03-8 97%
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abcr
AB611351-250mg
2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine; .
856898-03-8
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€462.80 2025-04-16
abcr
AB611351-500mg
2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine; .
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abcr
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€873.30 2025-04-16

[1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:856898-03-8)[1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)-
Order Number:A1212769
Stock Status:in Stock
Quantity:1g/500mg/250mg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:50
Price ($):494/361/263
Email:sales@amadischem.com

Additional information on [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)-

Compound Overview: [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- (CAS No. 856898-03-8)

The compound [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- (CAS No. 856898-03-8) is a highly specialized organic compound with a unique structure and diverse applications. This compound belongs to the class of biaryls, which are widely used in pharmaceuticals, agrochemicals, and advanced materials due to their versatile properties. The biphenyl core of this molecule provides a rigid framework that enhances its stability and reactivity in various chemical reactions.

Recent studies have highlighted the potential of this compound in the development of novel pharmaceutical agents. The trifluoromethyl group attached to the biphenyl ring introduces electron-withdrawing effects, which can significantly influence the electronic properties of the molecule. This makes it an attractive candidate for designing drugs targeting specific biological pathways. Additionally, the fluoro substituent at position 2 further modulates the electronic environment, enhancing the molecule's ability to interact with biological systems.

From a synthetic perspective, [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- is typically synthesized through a combination of coupling reactions and functional group transformations. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the biphenyl backbone. Researchers have also explored alternative methodologies to improve the efficiency and scalability of its synthesis, which is crucial for industrial applications.

The physical properties of this compound are well-documented. It exhibits a high melting point due to its rigid structure and strong intermolecular interactions. The presence of electron-withdrawing groups like trifluoromethyl and fluoro also influences its solubility in organic solvents, making it suitable for various analytical techniques such as chromatography and spectroscopy.

In terms of applications, [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- has shown promise in the field of optoelectronics. Its electronic properties make it a potential candidate for use in organic light-emitting diodes (OLEDs) and other advanced electronic devices. Recent studies have demonstrated its ability to act as an efficient electron transport material, which is critical for improving device performance and longevity.

Moreover, this compound has been investigated for its potential in catalysis. The biphenyl framework provides a platform for designing chiral catalysts with high enantioselectivity. Researchers have explored its use in asymmetric catalysis for synthesizing complex organic molecules, which is a rapidly growing area in medicinal chemistry.

Looking ahead, the demand for [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- is expected to grow as new applications are discovered. Its unique combination of electronic properties and structural rigidity positions it as a valuable building block in drug discovery and materials science. Ongoing research continues to uncover new ways to harness its potential across various industries.

In conclusion, [1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)- (CAS No. 856898-03-8) is a versatile compound with significant implications in modern chemistry. Its structure-dependent properties make it an essential tool for advancing scientific research and industrial innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:856898-03-8)[1,1'-BIPHENYL]-4-AMINE, 2-FLUORO-4'-(TRIFLUOROMETHYL)-
A1212769
Purity:99%/99%/99%
Quantity:1g/500mg/250mg
Price ($):494/361/263
Email